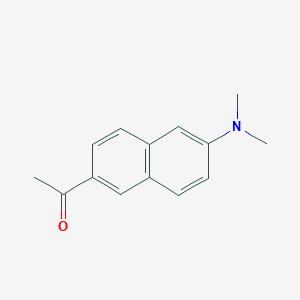

1-(6-(Dimethylamino)naphthalen-2-yl)ethanon

Übersicht

Beschreibung

Synthesis Analysis

1-(6-(Dimethylamino)naphthalen-2-yl)ethanone and its derivatives are synthesized through various methods. A notable approach involves catalytic acylation using 4-dimethylaminopyridine between succinic anhydride and specific naphthyl derivatives, yielding fluorescent probes for β-amyloids, which are of interest for Alzheimer’s disease diagnostics (Fa et al., 2015). Another synthesis method focuses on creating solvent polarity and viscosity-sensitive fluorophores, crucial for fluorescence microscopy (Jacobson et al., 1996).

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied. X-ray crystallography reveals a planar arrangement between dimethylamino and naphthalenyl moieties, with variations in the conformations affecting their spectral properties (Jacobson et al., 1996).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including photophysical behaviors in different solvents, which are essential for understanding their applications in biological systems (Moreno Cerezo et al., 2001). Their ability to form complexes and react with other organic and inorganic substances is a key area of study, providing insights into their reactivity and potential applications in materials science and biochemistry.

Physical Properties Analysis

The physical properties, such as solubility, fluorescence, and optical properties, are significantly influenced by the molecular structure and substitutions on the naphthalen-2-yl ring. The effects of solvent polarity on the optical properties have been investigated, revealing their potential as powerful fluorescent probes (Fa et al., 2015).

Chemical Properties Analysis

The chemical properties, including basicity and reactivity towards electrophiles and nucleophiles, are determined by the electronic structure and the presence of dimethylamino groups. Studies on substituted derivatives have highlighted the influence of the "buttressing effect" on basicity and the reactivity of these compounds (Pozharskii et al., 2003).

Wissenschaftliche Forschungsanwendungen

Studien zur Membranfluidität

Die Verbindung wird als lösungsmittelempfindlicher Farbstoff, Laurdan, in Lipidstrukturstudien verwendet. Es ist empfindlich gegenüber der Polarität seiner Mikroumgebung innerhalb von Membranen und erfährt eine Rotverschiebung, wenn Lipide einen Phasenübergang durchlaufen .

Fluoreszenz-Sonden

Die Verbindung wird aufgrund ihrer hydrophoben Natur bei der Synthese von Fluoreszenz-Sonden verwendet. Diese Sonden weisen hervorragende Sensor- und Selektivitätseigenschaften gegenüber Anionen und Kationen auf und werden auch als Teil von Zielbiomolekülen verwendet .

Organische Synthese

Diese Verbindung ist ein Derivat von Naphthalin, einem farblosen kristallinen Feststoff mit geringer Wasserlöslichkeit. Es findet Anwendung in verschiedenen Bereichen, darunter die organische Synthese .

Medizinische Chemie

Die Verbindung wird aufgrund ihrer einzigartigen photophysikalischen und chemischen Eigenschaften in der medizinischen Chemie verwendet .

Biochemie

In der Biochemie wird diese Verbindung aufgrund ihrer einzigartigen Eigenschaften verwendet, und ihre Derivate werden als Netzmittel, Tenside und Insektizide verwendet .

Optoelektronische Bauelemente

Die Verbindung wird aufgrund ihrer Eigenschaften als dipolarer Fluorophor vom Donor-Akzeptor-Typ bei der Entwicklung optoelektronischer Bauelemente verwendet .

Biologische Tags

Die Verbindung wird aufgrund ihrer hochemissiven Natur als biologischer Marker verwendet .

Studium biologischer Systeme

Die Verbindung wird bei der Entwicklung effizienter dipolarer Farbstoffe und Fluoreszenz-Sonden zur Untersuchung biologischer Systeme, insbesondere durch Zwei-Photonen-Mikroskopie, verwendet .

Wirkmechanismus

Target of Action

The primary target of 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone, also known as 2-Acetyl-6-(dimethylamino)naphthalene, is acetylcholinesterase , a critical regulator of neurotransmitter release .

Mode of Action

This compound acts as an enzyme inhibitor It interacts with acetylcholinesterase, inhibiting its function and thereby affecting the release of neurotransmitters

Pharmacokinetics

It’s known that the compound is a solid at room temperature . Its solubility and bioavailability may depend on the solvent used and the method of administration.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone. For instance, its solubility and stability may vary with temperature . .

Eigenschaften

IUPAC Name |

1-[6-(dimethylamino)naphthalen-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10(16)11-4-5-13-9-14(15(2)3)7-6-12(13)8-11/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVQYVZTQJOEQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10571655 | |

| Record name | 1-[6-(Dimethylamino)naphthalen-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68520-00-3 | |

| Record name | 1-[6-(Dimethylamino)naphthalen-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

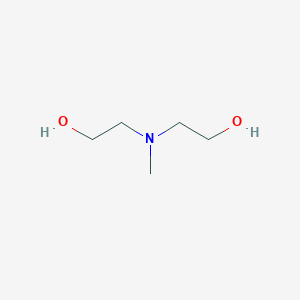

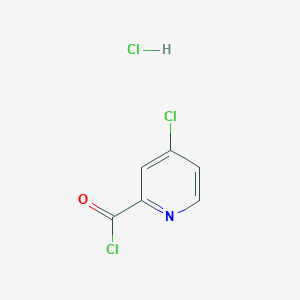

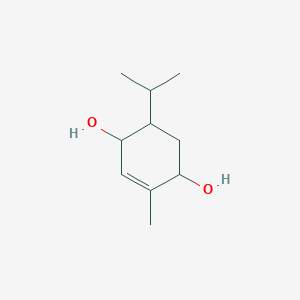

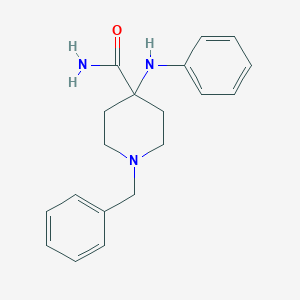

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Acedan particularly suitable for two-photon microscopy (TPM)?

A1: Acedan possesses several characteristics that make it well-suited for TPM:

- Sensitivity to Polarity: Acedan's fluorescence intensity and emission wavelength are sensitive to the polarity of its surrounding environment. This property allows researchers to design probes that exhibit a change in fluorescence upon binding to their target. []

- Two-Photon Absorption: Acedan exhibits two-photon absorption, allowing for excitation with near-infrared light. This is crucial for TPM, as it enables deeper tissue penetration and reduces photodamage compared to conventional one-photon microscopy. [, , ]

- Derivatization: Acedan can be readily modified to create probes for specific targets. By attaching different chelating groups, researchers have developed Acedan-based probes for calcium [] and zinc ions [].

Q2: How have Acedan-based probes been utilized to study biological processes?

A2: Researchers have successfully employed Acedan-based probes to visualize dynamic processes within living cells and tissues:

- Calcium Wave Imaging: Acedan-derived calcium probes (ACa1-ACa3) have been used to track calcium waves in live tissue over extended periods (up to 4000 seconds) and at depths exceeding 100 microns, demonstrating their utility for studying long-term cellular signaling events. []

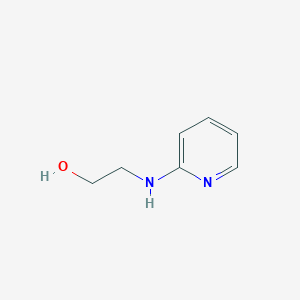

- Visualizing Intracellular Zinc: Acedan, combined with the zinc chelator N,N-di-(2-picolyl)ethylenediamine (DPEN), forms probes (AZn1 and AZn2) capable of detecting intracellular free zinc ions in living cells and tissues. These probes exhibit good water solubility and photostability, crucial for live-cell imaging applications. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

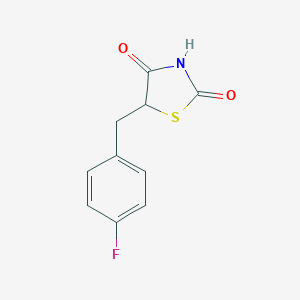

![5-[(4-Fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B23245.png)

![(8R,10'S)-4,4,11',11',14'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,12'-3,14-diazatetracyclo[6.5.2.01,10.03,8]pentadecane]-9,15'-dione](/img/structure/B23265.png)

![7-Chloromethyloxy-carbonyloxy-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B23271.png)